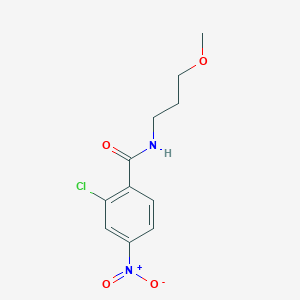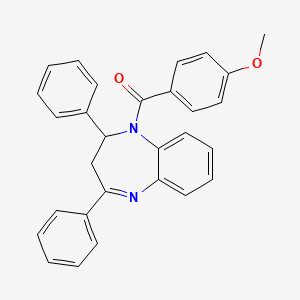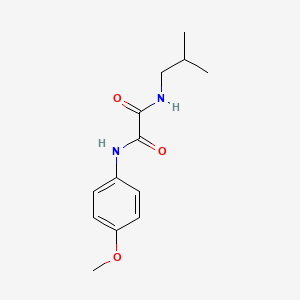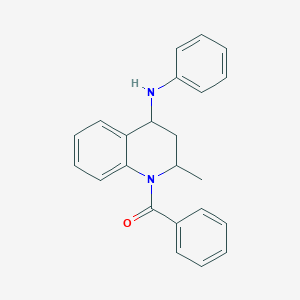
2-chloro-N-(3-methoxypropyl)-4-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-(3-methoxypropyl)-4-nitrobenzamide is an organic compound with a complex structure that includes a benzamide core substituted with chloro, methoxypropyl, and nitro groups
准备方法
合成路线和反应条件
2-氯-N-(3-甲氧基丙基)-4-硝基苯甲酰胺的合成通常涉及多个步骤:
取代反应: 氯基团可以通过取代反应引入,通常使用亚硫酰氯或五氯化磷。
酰胺化: 最后一步涉及酰胺键的形成。这可以通过在碱性条件下使取代的苯甲酰氯与3-甲氧基丙胺反应来实现。
工业生产方法
在工业环境中,2-氯-N-(3-甲氧基丙基)-4-硝基苯甲酰胺的生产可能涉及类似的步骤,但规模更大。使用连续流反应器和自动化系统可以提高效率和产量,同时确保安全性和一致性。
化学反应分析
反应类型
氧化: 在特定条件下,硝基可以还原成氨基,例如使用氢气和钯催化剂。
还原: 根据所用试剂和条件,该化合物可以还原形成各种衍生物。
取代: 氯基团可以用其他亲核试剂取代,例如胺或硫醇,以形成不同的衍生物。
常用试剂和条件
氧化: 过氧化氢、高锰酸钾。
还原: 碳载钯上的氢气、氢化铝锂。
取代: 氢氧化钠、碳酸钾。
主要产物
氨基衍生物: 由硝基还原形成。
取代衍生物: 由氯基团的亲核取代形成。
科学研究应用
化学
在化学中,2-氯-N-(3-甲氧基丙基)-4-硝基苯甲酰胺被用作合成更复杂分子的中间体。其独特的结构允许各种修饰,使其成为有机合成中宝贵的构建块。
生物学
在生物学研究中,该化合物可用于研究硝基和氯取代基对生物活性的影响。它可以作为模型化合物来理解类似结构与生物靶点的相互作用。
医学
在药物化学中,2-氯-N-(3-甲氧基丙基)-4-硝基苯甲酰胺的衍生物正在研究其潜在的治疗特性。硝基的存在表明其在抗菌或抗癌研究中的可能应用。
工业
在工业领域,由于其反应性官能团,该化合物可用于开发新材料,如聚合物或涂层。
作用机制
2-氯-N-(3-甲氧基丙基)-4-硝基苯甲酰胺的作用机制取决于其具体的应用。在生物学背景下,该化合物可能与酶或受体相互作用,导致特定途径的抑制或激活。硝基可以发生生物还原,形成可以与细胞成分相互作用的反应性中间体。
相似化合物的比较
类似化合物
2-氯-N-(3-甲氧基丙基)苯甲酰胺: 缺少硝基,这可能导致不同的反应性和生物活性。
4-硝基苯甲酰胺: 缺少氯和甲氧基丙基基团,影响其溶解度和反应性。
2-氯-4-硝基苯胺: 含有氨基而不是酰胺,导致不同的化学性质。
独特性
2-氯-N-(3-甲氧基丙基)-4-硝基苯甲酰胺由于其官能团的组合而具有独特性,这些官能团提供了反应性和稳定性的平衡。这使其成为在研究和工业中各种应用的多功能化合物。
属性
分子式 |
C11H13ClN2O4 |
|---|---|
分子量 |
272.68 g/mol |
IUPAC 名称 |
2-chloro-N-(3-methoxypropyl)-4-nitrobenzamide |
InChI |
InChI=1S/C11H13ClN2O4/c1-18-6-2-5-13-11(15)9-4-3-8(14(16)17)7-10(9)12/h3-4,7H,2,5-6H2,1H3,(H,13,15) |
InChI 键 |
ATMKPZBXNSKINU-UHFFFAOYSA-N |
规范 SMILES |
COCCCNC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(4-chlorophenyl)-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide](/img/structure/B11643419.png)
![Ethyl 6-({2-[(4-chloro-2,5-dimethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-4-(2-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B11643423.png)
![N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-2-chlorobenzamide](/img/structure/B11643436.png)
![methyl (5Z)-5-{4-[2-(cyclohexylamino)-2-oxoethoxy]benzylidene}-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11643444.png)
![(2Z)-2-(3,4-dihydroxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11643448.png)
![2-ethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]hexanamide](/img/structure/B11643456.png)

![(2E)-1-(5-methylfuran-2-yl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-en-1-one](/img/structure/B11643475.png)

![Benzyl 4-(4-chlorophenyl)-5-cyano-2-methyl-6-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B11643486.png)
![2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2,2,4,6-tetramethyl-3,4-dihydroquinolin-1-yl)ethanone](/img/structure/B11643494.png)
![methyl {[3-(3-methylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate](/img/structure/B11643495.png)
![1,3-dimethyl-7-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11643496.png)

